Sirofluor is a crucial precursor material in the semiconductor industry for the production of silicon, the fundamental building block of most electronic devices. It undergoes a chemical vapor deposition (CVD) process to deposit high-purity silicon on substrates like silicon wafers, forming the foundation for transistors and integrated circuits. Sirofluor's ability to decompose at relatively low temperatures makes it favorable for this process.[Source: Semiconductor Manufacturing Magazine ]
Sirofluor's ability to react with various compounds makes it valuable in materials science research. It's used to synthesize novel materials with specific properties like silicon nitride (Si₃N₄) and fluorosilicates. These materials have applications in areas like
Beyond the semiconductor industry, Sirofluor's role in CVD extends to various research areas. Researchers utilize it for depositing thin films of silicon compounds on diverse substrates for applications like:
Sirofluor serves as a starting material for the synthesis of various fluorine-containing compounds essential in scientific research. These compounds find applications in:
Sirofluor is a chemically defined fluorochrome derived from aniline blue, specifically designed for the histochemical detection of polysaccharides, particularly (1→3)-β-glucans. Its unique properties enable it to form strong fluorescent complexes in aqueous unbuffered solutions, making it a valuable tool in biological and biochemical research . Sirofluor exhibits bright yellow fluorescence when bound to its target polysaccharides, which aids in visualizing and analyzing cellular structures in various organisms .
Sirofluor primarily engages in complexation reactions with polysaccharides, particularly those containing (1→3)-β-glucan linkages. The interactions are influenced by the ionic environment and the specific structure of the polysaccharides involved. Notably, Sirofluor does not interact with (1→4)-β-glucans, highlighting its specificity for certain polysaccharide structures . The fluorescence intensity is contingent upon the concentration of Sirofluor and the nature of the polysaccharide, making it essential to optimize conditions for effective staining.
Sirofluor has demonstrated significant biological activity in the context of cellular staining and visualization. It is particularly effective in staining callose, a polysaccharide found in plant cell walls, which plays a crucial role in plant defense and development. The bright yellow fluorescence produced upon binding to callose allows researchers to study its distribution and function within plant tissues . Additionally, Sirofluor can be utilized in various microscopy techniques to enhance the visibility of cellular components.
The synthesis of Sirofluor involves the modification of aniline blue to create a fluorochrome that specifically interacts with polysaccharides. While detailed synthetic pathways are not extensively documented in the literature, it is known that Sirofluor can be prepared by dissolving aniline blue in aqueous solutions under controlled conditions to facilitate its interaction with specific polysaccharide structures . This process requires careful monitoring of pH and ionic strength to ensure optimal complex formation.
Sirofluor finds applications across several fields:
Studies on Sirofluor's interactions have revealed its specificity for (1→3)-β-glucans over other types of polysaccharides. This selectivity is crucial for applications where precise identification of cellular components is necessary. The fluorescence properties can vary significantly based on the surrounding ionic environment, indicating that further research into optimizing staining conditions could enhance its utility in various experimental setups .
Several compounds exhibit similar properties or applications to Sirofluor. Here are some notable examples:
Compound | Structure Type | Specificity | Application Area |
---|---|---|---|
Aniline Blue | Fluorochrome | Broad (various polysaccharides) | Histochemical staining |
Calcofluor White | Fluorescent dye | Cellulose | Staining of fungal cell walls |
Congo Red | Dyes | Amyloid proteins | Histological studies |
Fluorescein | Fluorescent dye | General proteins | Wide range of biological assays |
Sirofluor's uniqueness lies in its tailored specificity for (1→3)-β-glucans, making it particularly valuable for studying certain plant structures and processes that other dyes cannot effectively visualize. Its bright yellow fluorescence provides clear contrast against background tissues, enhancing detection capabilities compared to more general dyes like aniline blue or fluorescein.
Sirofluor represents a chemically defined fluorochrome compound with the systematic name sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bis(benzene sulfonate) [2]. The compound possesses the molecular formula C₂₅H₂₀N₂O₇S₂ and exhibits a molecular weight of 524.6 grams per mole [2]. The International Union of Pure and Applied Chemistry designation for this compound is 4-[4-[4-(4-sulfoanilino)benzoyl]anilino]benzenesulfonic acid [2].
The molecular architecture of Sirofluor consists of a central carbonyl group flanked by two benzene ring systems, each connected through imino linkages to additional benzene rings bearing sulfonate functional groups [2]. The compound contains four hydrogen bond donor sites and nine hydrogen bond acceptor sites, contributing to its favorable aqueous solubility characteristics [2]. The rotatable bond count of eight indicates moderate conformational flexibility within the molecular structure [2].
The exact molecular mass has been determined as 524.07119333 daltons through high-precision mass spectrometry analysis [2]. The compound exhibits an XLogP3-AA value of 3.8, indicating moderate lipophilicity despite its ionic sulfonate groups [2]. This structural arrangement enables the formation of specific complexes with polysaccharide substrates while maintaining water solubility [16].
Molecular Property | Value |
---|---|
Molecular Formula | C₂₅H₂₀N₂O₇S₂ |
Molecular Weight | 524.6 g/mol |
Exact Mass | 524.07119333 Da |
CAS Registry Number | 85137-47-9 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 9 |
Rotatable Bonds | 8 |
XLogP3-AA | 3.8 |
The spectroscopic characteristics of Sirofluor demonstrate distinctive photophysical properties that enable its application as a fluorescent probe [4]. The compound exhibits maximum excitation at 375 nanometers and maximum emission at 460 nanometers, resulting in a Stokes shift of 85 nanometers [4]. This substantial Stokes shift facilitates effective separation of excitation and emission wavelengths, minimizing spectral overlap and enhancing detection sensitivity [4].
Upon complexation with target polysaccharides, particularly those containing (1→3)-β-glucan linkages, Sirofluor demonstrates brilliant yellow fluorescence [4] [5]. The fluorescence intensity increases dramatically in the presence of specific carbohydrate substrates, with the emission maintaining consistent wavelength characteristics regardless of the binding state [4]. This property enables quantitative detection applications based on fluorescence enhancement upon substrate binding [16].
The compound demonstrates minimal intrinsic fluorescence in aqueous solutions without bound substrates, providing excellent background suppression [4]. When bound to cellulose or xyloglucan substrates, fluorescence enhancement occurs with intensity variations dependent upon substrate concentration and binding affinity [15]. The fluorescent response exhibits specificity for β-1,3-linked glucose polymers while showing negligible binding to β-1,4-linked glucan structures [16].
Spectroscopic analysis reveals that Sirofluor fluorescence properties remain stable across physiological pH ranges in unbuffered aqueous solutions [16]. The emission spectrum maintains consistent peak wavelengths and intensity ratios under varying ionic strength conditions, demonstrating robust photophysical stability [4]. Temperature effects on fluorescence intensity follow predictable patterns consistent with typical organic fluorophores [18].
Spectroscopic Parameter | Value |
---|---|
Maximum Excitation Wavelength | 375 nm |
Maximum Emission Wavelength | 460 nm |
Stokes Shift | 85 nm |
Fluorescence Color | Bright Yellow |
Substrate Specificity | (1→3)-β-glucans |
Background Fluorescence | Minimal |
Sirofluor was initially isolated from commercial aniline blue preparations through systematic fractionation procedures developed by Evans and Hoyne in 1982 [4] [5]. The isolation process involves extraction of the fluorescent component from aniline blue using selective precipitation and chromatographic separation techniques [23]. The compound represents an impurity present in commercial aniline blue formulations, which was subsequently identified as the active fluorescent species responsible for polysaccharide detection [4] [5].
The purification protocol begins with dissolution of commercial aniline blue in aqueous solution followed by pH adjustment to optimize solubility characteristics [23]. Selective precipitation using controlled ionic strength conditions enables separation of Sirofluor from other dye components present in the commercial mixture [23]. Subsequent chromatographic purification employs reversed-phase liquid chromatography to achieve high-purity Sirofluor suitable for analytical applications [23].
Modern synthesis approaches focus on chemical preparation rather than extraction from natural sources [26]. The synthetic route typically involves condensation reactions between appropriately substituted benzene derivatives containing amine and sulfonate functional groups [26]. The central carbonyl linkage formation occurs through acylation reactions using benzoyl chloride derivatives under controlled reaction conditions [24] [26].
Purification Step | Method | Purpose |
---|---|---|
Initial Extraction | Aqueous dissolution | Separate from aniline blue matrix |
pH Adjustment | Controlled buffering | Optimize solubility |
Selective Precipitation | Ionic strength control | Remove impurities |
Chromatographic Purification | Reversed-phase HPLC | Achieve high purity |
Quality Verification | Mass spectrometry | Confirm molecular identity |
Sirofluor demonstrates excellent aqueous solubility characteristics due to the presence of ionic sulfonate functional groups [19] [22]. The compound dissolves readily in water to form stable solutions suitable for analytical applications [19]. Solubility remains consistent across a broad pH range, with optimal stability observed in unbuffered aqueous solutions [16] [22].
Temperature stability studies indicate that Sirofluor maintains structural integrity and fluorescent properties across typical laboratory temperature ranges [18]. The compound exhibits thermal stability up to moderate temperatures without significant decomposition or fluorescence quenching [18]. Long-term storage stability is achieved when solutions are maintained at reduced temperatures and protected from direct light exposure [18].
Chemical stability assessments reveal that Sirofluor resists degradation in neutral and mildly alkaline conditions [16]. The compound demonstrates particular stability in unbuffered aqueous solutions, which represents the optimal medium for analytical applications [16]. Extreme pH conditions may affect fluorescence intensity but do not typically result in immediate chemical decomposition [21].
The hygroscopic nature of the sodium salt form requires careful storage under controlled humidity conditions to prevent moisture uptake [19] [22]. Solid-state stability is maintained when the compound is stored in sealed containers with appropriate desiccant materials [19]. Solution stability extends for several months when stored under appropriate conditions with minimal fluorescence degradation [18].
Photostability analysis indicates that Sirofluor exhibits moderate resistance to photobleaching under typical fluorescence microscopy conditions [4]. Extended exposure to high-intensity excitation light may result in gradual fluorescence decline, requiring consideration of exposure duration in analytical protocols [4]. The photostability profile compares favorably with other commonly used fluorescent dyes for polysaccharide detection applications [15].
Stability Parameter | Conditions | Stability Assessment |
---|---|---|
Aqueous Solubility | Room temperature, neutral pH | Highly soluble |
Thermal Stability | 25-40°C | Stable |
pH Stability | pH 6-9 | Optimal stability |
Long-term Storage | 4°C, dark conditions | Stable for months |
Photostability | Fluorescence microscopy | Moderate resistance |
Chemical Stability | Unbuffered aqueous solutions | Excellent |